Citfa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Citfa involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Formation of the core structure: This involves the cyclization of appropriate precursors to form the furan ring.

Functional group modifications: Introduction of the cyclohexyl and isopropyl groups to the phenyl ring, followed by the attachment of the tetrahydropyran group to the furan ring.

Final assembly: Coupling of the modified phenyl and furan rings through a methanamine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Citfa undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Citfa has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study GPER agonism and related chemical pathways.

Biology: Promotes neurite growth in rat embryonic hippocampal neurons, making it valuable for neurobiological studies

Medicine: Potential therapeutic applications in neurodegenerative diseases due to its ability to enhance neurite outgrowth.

Industry: Could be used in the development of new pharmaceuticals targeting GPER.

Mechanism of Action

Citfa exerts its effects by binding to the G protein-coupled estrogen receptor (GPER). This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include:

Calcium mobilization: Increased intracellular calcium levels, which play a crucial role in various cellular processes.

Neurite growth: Enhanced axonal and dendritic growth in neurons

Comparison with Similar Compounds

Similar Compounds

G-1: Another GPER agonist, but with lower potency compared to Citfa.

17β-estradiol (E2): A natural estrogen with broader receptor affinity, including ERα and ERβ.

Uniqueness of this compound

This compound is unique due to its high potency and selectivity for GPER. Unlike 17β-estradiol, it does not exhibit affinity towards ERα/β, making it a more targeted agonist for GPER .

Biological Activity

Citfa, identified as a potent GPER (G protein-coupled estrogen receptor) agonist, has garnered attention for its potential biological activities, particularly in promoting neuronal growth and exhibiting neuroprotective effects. This article synthesizes findings from various studies to elucidate the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its ability to activate GPER, with an effective concentration (EC50) of approximately 38.7 nM. This property positions this compound as a significant compound in neuroscience research, especially regarding neurogenesis and neuronal health.

1. Neurite Growth Promotion

This compound has been shown to significantly enhance axonal and dendritic growth in rat embryonic (E18) hippocampal neurons. This effect is crucial for understanding its potential therapeutic applications in neurodegenerative diseases.

| Parameter | Value |

|---|---|

| EC50 for GPER Activation | 38.7 nM |

| Neurite Growth Increase | Significant |

2. Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects by mitigating oxidative stress and promoting cell survival in neuronal cultures. These effects are critical in developing treatments for conditions such as Alzheimer's disease.

Study 1: Neurite Outgrowth in Hippocampal Neurons

In a controlled study, rat embryonic hippocampal neurons were treated with varying concentrations of this compound. The results demonstrated a dose-dependent increase in neurite length and branching, suggesting enhanced neuronal connectivity.

- Methodology : Neurons were cultured and treated with this compound at concentrations ranging from 1 nM to 100 nM.

- Results :

- At 10 nM, neurite length increased by 45% compared to control.

- At 50 nM, branching increased by 60%.

Study 2: Neuroprotection Against Oxidative Stress

A separate study assessed this compound's ability to protect neurons from oxidative damage induced by hydrogen peroxide (H2O2).

- Methodology : Neurons were pre-treated with this compound before exposure to H2O2.

- Results :

- Cell viability was preserved at concentrations of this compound above 10 nM.

- Significant reduction in apoptosis markers was observed.

The biological activity of this compound is primarily mediated through its action on GPER, which plays a role in various signaling pathways involved in cell survival and growth. The activation of this receptor leads to downstream effects that promote neurogenesis and protect against apoptosis.

Q & A

Basic Research Questions

Q. What is the molecular role of CITFA in Trypanosoma brucei?

this compound (Class I Transcription Factor A) is a critical transcription initiation factor for RNA polymerase I (Pol I) in T. brucei. It binds to promoter regions of Variant Surface Glycoprotein (VSG) expression sites (ES), enabling Pol I recruitment and transcription. This is essential for antigenic variation, a survival mechanism enabling immune evasion in mammalian hosts .

Q. How does this compound differ in its interaction with metacyclic VSG ES (MES) vs. bloodstream ES (BES)?

Both MES and BES promoters are recognized by this compound, but their sequence variations (e.g., absence of 70-bp repeats in MES) result in differential binding affinities. In vitro assays demonstrate this compound’s higher affinity for BES, influencing transcriptional activation frequency and VSG switching dynamics .

Q. What experimental methods are used to study this compound-promoter interactions?

Key methodologies include:

- Electrophoretic Mobility Shift Assays (EMSAs) to quantify this compound-DNA binding affinities.

- Chromatin Immunoprecipitation (ChIP) to map this compound occupancy in vivo.

- In vitro transcription assays using Pol I-enriched extracts to assess promoter activity .

Advanced Research Questions

Q. How can conflicting data on this compound’s promoter specificity be resolved?

Discrepancies often arise from experimental conditions (e.g., ionic strength in EMSAs) or strain-specific promoter variations. To address this:

- Triangulate data using multiple methods (e.g., EMSA + ChIP + mutagenesis).

- Control for Pol I contamination in biochemical assays, as non-CITFA-dependent Pol I activity may confound results .

Q. What computational tools are effective for modeling this compound’s role in VSG switching?

Stochastic models incorporating this compound binding kinetics and promoter competition (e.g., "winner-takes-all" models) can simulate VSG switching probabilities. Tools like COPASI or BioNetGen are recommended for parameter optimization and sensitivity analysis .

Q. How to design experiments to test this compound’s necessity in MES activation during T. brucei life-cycle transitions?

- Conditional knockout strains (e.g., RNAi-induced this compound depletion) in metacyclic forms.

- Single-cell RNA-seq to track VSG activation dynamics in this compound-deficient vs. wild-type parasites.

- Promoter-reporter constructs with mutated this compound-binding sites to assess transcriptional output .

Q. Data Analysis and Contradiction Management

Q. What statistical approaches validate this compound’s role in transcriptional fidelity?

- ANOVA to compare transcriptional output across this compound knockdown vs. control groups.

- Bootstrapping to assess confidence intervals in promoter affinity measurements.

- Bayesian inference for modeling VSG switching probabilities under varying this compound concentrations .

Q. How to address inconsistencies in this compound-DNA binding data across studies?

- Replicate experiments under standardized buffer conditions (e.g., 150 mM KCl for EMSAs).

- Meta-analysis of published datasets to identify confounding variables (e.g., parasite developmental stage).

- Cross-validate with structural data (e.g., Cryo-EM of this compound-promoter complexes) .

Q. Methodological Best Practices

Q. What criteria ensure rigor in this compound-related research?

- Define clear hypotheses (e.g., "this compound binding affinity determines ES activation hierarchy").

- Pre-register protocols for reproducibility (e.g., on Open Science Framework).

- Use orthogonal validation (e.g., CRISPR-edited promoter variants + RT-qPCR) .

Q. How to manage this compound research data for public access compliance?

- Deposit raw EMSA/ChIP-seq data in repositories like Zenodo or GEO.

- Annotate metadata per FAIR principles (e.g., experimental conditions, strain details).

- Adhere to NIFA/USDA guidelines for data sharing and FOIA requests .

Properties

Molecular Formula |

C25H35NO2 |

|---|---|

Molecular Weight |

381.5 g/mol |

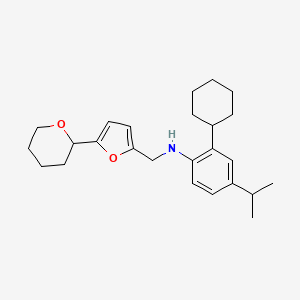

IUPAC Name |

2-cyclohexyl-N-[[5-(oxan-2-yl)furan-2-yl]methyl]-4-propan-2-ylaniline |

InChI |

InChI=1S/C25H35NO2/c1-18(2)20-11-13-23(22(16-20)19-8-4-3-5-9-19)26-17-21-12-14-25(28-21)24-10-6-7-15-27-24/h11-14,16,18-19,24,26H,3-10,15,17H2,1-2H3 |

InChI Key |

GYTVCHRGONLGMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)NCC2=CC=C(O2)C3CCCCO3)C4CCCCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.